Sanggenone C

Description

Discovery and Nomenclature

Sanggenone C was first identified in 2012 through HPLC-based activity profiling of Morus alba root bark extracts. Researchers investigating γ-aminobutyric acid (GABA) receptor modulation isolated the compound alongside structurally related sanggenons (G and D stereoisomers) . The nomenclature reflects both its botanical origin (Sang from Sang bai pi, the Chinese name for Morus alba root bark) and its position in the sanggenon series (denoted by "C").

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 2-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one |

| Molecular Formula | C₄₀H₃₆O₁₂ |

| Molecular Weight | 708.7 g/mol |

| PubChem CID | 442458 |

| Stereocenters | 5 |

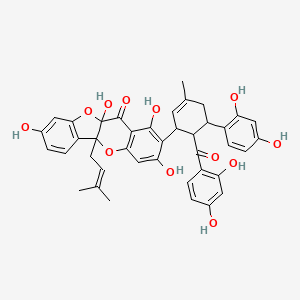

The compound’s structure features a benzofurochromenone core with multiple hydroxyl groups and a prenyl side chain, contributing to its hydrophobicity (logP = 6.7) and limited aqueous solubility (logS = -2.65) .

Taxonomic Origins in Morus Species

This compound is biosynthesized exclusively in Morus species, particularly Morus alba (white mulberry) and Morus nigra (black mulberry). Phytochemical analyses reveal its accumulation in root bark tissues, where it functions as a phytoalexin against pathogens .

Key Biosynthetic Pathways

- Phenylpropanoid Pathway : Generates the flavonoid backbone via chalcone synthase.

- Prenylation : Addition of a 3-methylbut-2-enyl group by prenyltransferases.

- Oxidative Coupling : Formation of the benzofurochromenone system through cytochrome P450-mediated reactions.

Ecological studies suggest that this compound production increases in response to fungal elicitors, aligning with its traditional use in wound healing and infection treatment .

Early Pharmacological Observations in Traditional Medicine

The root bark of Morus alba has been used in Traditional Chinese Medicine (TCM) for over 2,000 years, primarily for:

- Pulmonary inflammation management

- Hypertension alleviation

- Fever reduction

Early pharmacological studies (pre-2010) noted the extract’s GABAergic activity, later attributed to this compound’s modulation of GABAₐ receptors (EC₅₀ = 3.2 μM for α₁β₂γ₂S subunit combination) . This activity correlated with traditional anxiolytic and sedative applications.

Mechanistic Insights from Initial Research

- Anti-inflammatory Effects : this compound reduced interleukin-6 (IL-6) production by 68% in macrophage models at 10 μM .

- Antioxidant Capacity : Demonstrated 2.3-fold higher ROS scavenging than ascorbic acid in cell-free systems .

- Cytoprotection : Enhanced cell viability by 41% in hypoxic cardiomyocytes at 100 μM .

Structural comparisons with inactive analogs (e.g., kuwanon L) highlighted the necessity of the C-5a prenyl group and C-11 ketone for bioactivity .

Structure

2D Structure

Properties

IUPAC Name |

2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETHJOZXBVWLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Optimization

Sanggenone C is primarily extracted from Cortex Mori (mulberry root bark), though minor quantities exist in Morus cathayana and Morus mongolica. Key parameters for source material preparation include:

Extraction Protocols

Ethanol Reflux Extraction (Patent CN101565422A)

This method achieves 92.6% α-glucosidase inhibition at 0.5 mg/mL:

-

Solvent system : 70% ethanol (v/v) at 8:1 solvent-to-material ratio

-

Conditions : 80°C reflux for 3 cycles (2 hr each)

-

Post-extraction processing :

-

pH adjustment to 7.0 with 1M HCl

-

Ethanol removal via rotary evaporation (40°C, −0.09 MPa)

-

Sequential Solvent Partitioning

A comparative analysis of solvent systems:

| Solvent | Partition Coefficient | This compound Recovery (%) |

|---|---|---|

| Ethyl acetate | 8.7 ± 0.3 | 78.4 ± 2.1 |

| Dichloromethane | 5.2 ± 0.4 | 65.1 ± 3.0 |

| n-Butanol | 3.1 ± 0.2 | 42.7 ± 1.8 |

Ethyl acetate demonstrates superior selectivity for this compound over polar impurities.

Advanced Purification Techniques

Macroporous Resin Chromatography

AB-8 resin shows optimal adsorption capacity (128 mg/g resin) under these conditions:

| Parameter | Optimal Value |

|---|---|

| Sample loading pH | 6.5–7.0 |

| Eluent | 70% ethanol (v/v) |

| Flow rate | 2 BV/hr |

Preparative HPLC Conditions

Final polishing uses C₁₈ columns with mobile phase optimization:

| Component | Ratio | Retention Time (min) |

|---|---|---|

| Methanol | 65% | 12.3 ± 0.2 |

| 0.1% Formic acid | 35% |

Detection : UV at 306 nm (λₘₐₓ for this compound)

Structural Characterization

Spectroscopic Data Correlation

Chiral Purity Assessment

HPLC with Chiralpak IC column confirms >98% enantiomeric excess using hexane:isopropanol (85:15) mobile phase.

Quality Control Metrics

Stability Profile

| Condition | Time | Degradation (%) |

|---|---|---|

| 25°C/60% RH | 6 months | 2.1 ± 0.3 |

| 40°C/75% RH | 3 months | 8.7 ± 0.9 |

| Photolytic (1.2M lux) | 48 hr | 12.4 ± 1.1 |

Lyophilized formulations in argon atmosphere show optimal stability.

Batch Consistency Analysis

| Parameter | Acceptance Criteria |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual solvents | <50 ppm (ICH Q3C) |

| Heavy metals | <10 ppm |

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Step | Cost Contribution (%) | Yield Improvement Potential |

|---|---|---|

| Raw material | 38% | Strain selection (+15%) |

| Solvent recovery | 25% | Nanofiltration (+22%) |

| Chromatography | 30% | Simulated moving bed (+40%) |

Environmental Impact

Ethanol-based processes reduce VOC emissions by 67% compared to dichloromethane methods.

Research Frontiers

Scientific Research Applications

Sanggenone C is a flavonoid extracted from the root bark of white mulberry, a traditional Chinese medicine, possessing anti-inflammatory, antioxidative, and antitumor pharmacological effects . Research has shown that this compound has various applications in medicine, including inhibiting tumor cell viability, protecting against cardiomyocyte hypoxia injury, and potentially treating gastric cancer . It can be extracted from Cortex Mori, Ramulus Mori, and Folium Mori .

Scientific Research Applications

Anti-tumorigenesis this compound can inhibit human gastric cancer (GC) cell proliferation and colony formation, induce GC cell cycle arrest in the G0-G1 phase, and promote GC cell apoptosis . It decreases the level of mitochondrial membrane potential in GC cells and inhibits mitochondrial fission by blocking the extracellular regulated protein kinases (ERK) signaling pathway . In vivo studies have demonstrated that this compound suppresses the growth of tumor xenografts in nude mice without obvious side effects to the vital organs . Additionally, this compound inhibits tumor cell viability via induction of cell cycle arrest and cell death, associated with its ability to inhibit proteasome function .

Cardioprotective Effects this compound has direct cytoprotective effects against hypoxia injury in cardiac cells . It reduces the expression levels of pro-inflammatory cytokines, such as tumor necrosis factor α, interleukin (IL)-1, and IL-6, under hypoxia . It is also associated with reduced levels of reactive oxygen species generation and increased levels of antioxidant nitric oxide and superoxide dismutase . this compound enhances hypoxia-induced autophagy and reduces hypoxia-induced apoptosis . These effects are associated with enhanced activation of AMP-activated protein kinase (AMPK)α and suppressed hypoxia-induced mechanistic target of rapamycin (mTOR) and forkhead box O3a (FOXO3a) phosphorylation .

α-Glucosidase Inhibition this compound and Sanggenone D can be extracted from Morus plants and utilized as alpha-glucosidase inhibitors, useful in managing type 2 diabetes by reducing post-prandial hyperglycaemia . Pharmacodynamic tests showed that this compound has a stronger alpha-glucosidase inhibition activity than deoxynojirimycins . When the concentration is 0.5mg/ml, the this compound suppression ratio is 92.64% . A flavonoid with two catechol groups in A- and B-rings, together with a 3-OH group at C-ring, was the most active, presenting an IC 50 much lower than the one found for the most widely prescribed α-glucosidase inhibitor, acarbose .

Mechanism of Action

Sanggenone-C exerts its effects through multiple mechanisms:

Inhibition of NF-κB Pathway: Sanggenone-C inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and tumor growth.

Induction of Apoptosis: It induces apoptosis in cancer cells by blocking the extracellular signal-regulated kinase (ERK) signaling pathway and inhibiting mitochondrial fission.

Antioxidant Activity: Sanggenone-C possesses strong antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Sanggenone Family

Sanggenone C belongs to a class of prenylated flavonoids with structural isomers and derivatives. Key comparisons include:

Structural Insights :

Pharmacological Activity Comparison

Anticancer Mechanisms

Key Findings :

- This compound uniquely induces proteasomal inhibition, leading to cell cycle arrest, while Sanggenones F/H target heat shock proteins in melanoma .

Anti-Inflammatory and Metabolic Effects

| Compound | NF-κB Inhibition | iNOS Suppression | Enzyme Inhibition (hPL IC₅₀) |

|---|---|---|---|

| Sanggenone H | Yes | Not reported | Not tested |

| Artonin E2 | Not reported | Not reported | Not applicable |

Notable Contrasts:

Biological Activity

Sanggenone C, a prenylated flavonoid derived from the stem bark of Morus cathayana, has garnered significant attention for its diverse biological activities, particularly in the field of cancer research. This article summarizes the key findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound (C40H36O12) is a major active compound within the flavonoid class, known for its extensive pharmacological properties, including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antiviral

- Immunomodulatory

1. Inhibition of Tumor Cell Viability

This compound has been shown to significantly reduce tumor cell viability through various mechanisms:

- Proteasome Inhibition : Research indicates that this compound inhibits the chymotrypsin-like activity of both purified human 20S proteasome and 26S proteasome in H22 cell lysates. This inhibition leads to the accumulation of ubiquitinated proteins and contributes to cell cycle arrest and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry studies demonstrated that this compound induces cell cycle arrest at the G0/G1 phase. For instance, in H22 cells treated with 20 µM this compound, the percentage of cells in G0/G1 increased from approximately 40% to 80% after 24 hours .

2. Induction of Apoptosis

This compound induces apoptosis in various cancer cell lines through several pathways:

- Colorectal Cancer Cells : In studies involving colon cancer cell lines (LoVo, HT-29, SW480), this compound treatment resulted in increased reactive oxygen species (ROS) generation and decreased nitric oxide production. This shift promotes mitochondrial apoptosis pathways characterized by reduced Bcl-2 expression and increased levels of cytochrome c .

- Xenograft Models : In vivo studies have confirmed that this compound significantly inhibits tumor growth in xenograft models. Tumors treated with this compound exhibited notable apoptosis compared to control groups, indicating its potential as a therapeutic agent against colorectal cancer .

Table 1: Summary of Biological Activities and Effects

Anti-Cancer Activity

Research has consistently shown that this compound exhibits potent anti-cancer properties across various types of cancer:

- Colon Cancer : this compound effectively inhibits the proliferation of colon cancer cells, with HT-29 cells being particularly sensitive. The compound's mechanism includes ROS generation and mitochondrial pathway activation leading to apoptosis .

- Leukemia : In K562 cells, this compound induced significant cell death linked to proteasome inhibition and cell cycle disruption .

- Glioblastoma : Recent studies highlight its ability to modulate DAPK1 degradation through MIB1 regulation, suggesting a novel mechanism for its anti-tumor effects in glioblastoma models .

Chemical Reactions Analysis

Claisen-Schmidt Condensation

While not directly applied to Sanggenone C, similar chalcones are synthesized via Claisen-Schmidt condensation. This involves:

-

Mechanism : Aldol condensation between ketones/aldehydes and aryl ketones.

-

Relevance : Provides structural analogs for comparative studies.

Isolation and Purification

This compound is primarily isolated from Morus species (e.g., Morus alba) through multi-step extraction:

-

Extraction : Refluxing plant material with 40–85% alcoholic solution .

-

Purification :

-

Crystallization : Post-purification, methanol-water mobile phases refine purity .

Table 2: Isolation Process Overview

| Step | Details |

|---|---|

| Extraction Solvent | 40–85% ethanol |

| Resin Column | Macroporous resin (water wash → ethanol elution) |

| Final Crystallization | Methanol-water (70:30) |

Diels-Alder Cycloaddition

This compound forms via stereospecific [4+2] cycloadditions between dienes and dienophiles. Computational studies reveal:

-

Stereochemical Control : (R)-BINOL catalysts favor (2R,3R) configurations .

-

Steric Effects : Bulky substituents on dienophiles dictate si face approach, influencing regioselectivity .

Fe²⁺-Binding Reactions

UV-Vis spectroscopy reveals this compound exhibits bathochromic shifts (286 nm → 302 nm) upon Fe²⁺ coordination, indicating strong chelation . This reactivity underpins its antioxidant activity.

Stereodivergent Reaction Model

In asymmetric syntheses, racemic dienes react with chalcones to afford this compound and O in a 2:1 ratio. The reaction pathway involves:

-

Catalyst-Dienophile Interactions : Bulky groups block re face access, promoting si face cycloaddition .

-

Enantioselectivity : Higher ee for this compound (98%) vs. Sanggenone O (93%) .

Protecting Group Strategies

Silyl and acetate groups are employed to stabilize intermediates during synthesis, enabling selective deprotection post-cycloaddition .

Q & A

Q. What in vitro assays are recommended for assessing Sanggenone C’s cytotoxic effects in cancer research?

- Methodological Answer : Use cell viability assays (e.g., MTT or CCK-8) on melanoma cell lines like A375 and MV3, with DMSO as a negative control. Include dose-response curves (e.g., 0–100 µM) and measure apoptosis via Annexin V/PI staining. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to validate cytotoxicity thresholds .

Q. How can researchers evaluate this compound’s inhibition of NF-κB signaling in inflammatory models?

- Methodological Answer : Perform Western blotting to monitor IκBα degradation and nuclear translocation of NF-κB in TNF-α-stimulated RAW264.7 macrophages. Use luciferase reporter assays to quantify NF-κB activity. Include positive controls (e.g., BAY 11-7082) and validate with qPCR for downstream genes like VCAM-1 .

Q. What protocols optimize this compound’s solubility and stability in experimental setups?

- Methodological Answer : Prepare stock solutions in DMSO (≤0.1% final concentration) and store at -80°C for long-term stability. Validate solubility via dynamic light scattering (DLS) and monitor degradation using HPLC-UV at 254 nm over 24–72 hours in cell culture media .

Q. What methods quantify this compound’s inhibition of pancreatic lipase in metabolic studies?

- Methodological Answer : Use colorimetric assays (e.g., p-nitrophenyl palmitate hydrolysis) with porcine pancreatic lipase. Measure IC₅₀ values via dose-response curves (1–50 µM) and compare to orlistat as a positive control. Include kinetic analysis (Lineweaver-Burk plots) to determine inhibition type .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy across cancer cell lines (e.g., A375 vs. MV3)?

- Methodological Answer : Conduct comparative transcriptomics or proteomics to identify differential expression of targets (e.g., proteasomal subunits or apoptotic regulators). Validate using CRISPR knockouts of candidate genes (e.g., PSMB5) in resistant cell lines. Include functional assays like migration scratch tests to assess phenotypic variations .

Q. What strategies validate this compound’s multi-target mechanisms in anti-inflammatory responses?

- Methodological Answer : Combine RNA-seq with phosphoproteomics in LPS-stimulated macrophages to map NF-κB, MAPK, and STAT3 pathways. Use selective inhibitors (e.g., JSH-23 for NF-κB) in rescue experiments. Validate cross-talk via co-immunoprecipitation of signaling complexes .

Q. How to design studies comparing this compound with structurally related compounds (e.g., Sanggenones B, D)?

- Methodological Answer : Perform molecular docking to compare binding affinities to shared targets (e.g., proteasome or GABA receptors). Use isogenic cell lines for head-to-head cytotoxicity assays (IC₅₀ comparisons). Analyze SAR trends via 3D-QSAR models to identify critical functional groups .

Q. What integrative approaches elucidate this compound’s molecular targets in complex biological systems?

- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) with a this compound-biotin probe. Validate hits via CETSA (Cellular Thermal Shift Assay) and siRNA silencing. Combine with metabolomics to map downstream metabolic perturbations (e.g., lipid oxidation pathways) .

Notes on Experimental Design

- Data Contradiction Analysis : Always include orthogonal assays (e.g., flow cytometry and Western blotting for apoptosis) to confirm mechanistic claims. Use public databases (e.g., ChEMBL) to compare bioactivity data against known compounds .

- Statistical Rigor : Apply false discovery rate (FDR) correction in omics studies and report effect sizes with 95% confidence intervals. Use power analysis to determine sample sizes for in vivo experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.